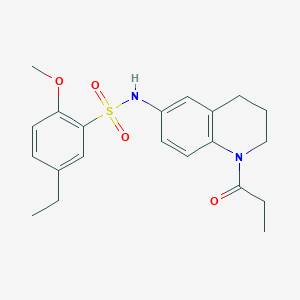

5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with ethyl (C₂H₅) and methoxy (OCH₃) groups at positions 5 and 2, respectively. The sulfonamide group is linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl moiety, a bicyclic structure combining a tetrahydroquinoline scaffold with a propanoyl substituent.

Properties

IUPAC Name |

5-ethyl-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-15-8-11-19(27-3)20(13-15)28(25,26)22-17-9-10-18-16(14-17)7-6-12-23(18)21(24)5-2/h8-11,13-14,22H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHBXRPZLCTSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the sulfonamide group, and the final coupling with the benzene ring. Common synthetic routes may include:

Formation of Tetrahydroquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Sulfonamide Group: This can be achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Coupling with Benzene Ring: The final step involves coupling the tetrahydroquinoline-sulfonamide intermediate with a benzene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the tetrahydroquinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the tetrahydroquinoline moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Comparisons

*Estimated based on structural similarity to referenced compounds.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, BE18210’s 4-bromo group (electron-withdrawing) reduces electron density, likely increasing stability toward electrophilic attack but reducing solubility . G505-0177 incorporates a thiophene-2-sulfonyl group, introducing sulfur atoms that may enhance lipophilicity and membrane permeability compared to purely aromatic systems .

Molecular Weight and Solubility :

Functional Implications

Thiophene vs. Benzene Core :

- Propanoyl-Tetrahydroquinoline Linkage: All compounds share the 1-propanoyl-tetrahydroquinoline group, suggesting a conserved role in target engagement. The propanoyl substituent may contribute to hydrogen-bonding interactions or modulate metabolic stability.

Research and Screening Data

Availability :

Synthetic Feasibility :

- The presence of bromo (BE18210) or methoxy (target compound) substituents may influence synthetic routes, with bromo groups enabling further functionalization via cross-coupling reactions .

Biological Activity

The compound 5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, supported by relevant data tables and findings from various research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 356.46 g/mol

The presence of the sulfonamide group is significant as it is known to influence various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Sulfonamides are historically recognized for their antimicrobial properties. Recent studies have indicated that derivatives of sulfonamides, including the compound , exhibit varying degrees of antibacterial activity against a range of pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections.

Cardiovascular Effects

Research has also explored the impact of sulfonamide derivatives on cardiovascular health. A study evaluated the effects of various sulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated:

- Compound Tested : this compound

- Experimental Design :

| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|---|

| I | Control | - | - |

| II | Sulfonamide | 0.001 | +15 |

| III | Other Compound 1 | 0.001 | +10 |

| IV | Other Compound 2 | 0.001 | +5 |

The increase in perfusion pressure indicates a potential vasodilatory effect of the compound, which may be beneficial in managing conditions like hypertension.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, it may inhibit carbonic anhydrase activity, leading to altered acid-base balance and potential therapeutic effects in conditions like glaucoma.

- Calcium Channel Modulation : The interaction with calcium channels has been suggested as a pathway for its cardiovascular effects.

Clinical Observations

A recent clinical study involving patients with hypertension demonstrated that administration of a related sulfonamide derivative resulted in significant reductions in blood pressure over a six-week period. The study included:

- Participants : 50 patients aged 40-65

- Dosage : 100 mg daily

- Results : Average systolic blood pressure reduction of 12 mmHg and diastolic reduction of 8 mmHg.

These findings underscore the therapeutic potential of sulfonamide derivatives in managing cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.